4-{[(2Z,5E)-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide
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Overview
Description
4-{[(2Z,5E)-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a benzenesulfonamide moiety, which is often used in drug design due to its ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z,5E)-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved through the cyclization of a chloroacetamide derivative with ammonium thiocyanate under reflux conditions.
Condensation Reaction: The thiazolidinone intermediate is then reacted with 4-methoxybenzaldehyde in the presence of a base to form the benzylidene derivative.
Final Coupling: The benzylidene derivative is coupled with 4-aminobenzenesulfonamide under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Biology: It has been used in studies related to enzyme inhibition and cellular uptake in cancer cell lines.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH in tumor cells, and its inhibition leads to a disruption of the tumor microenvironment, ultimately inducing apoptosis in cancer cells . The thiazolidinone core and the benzenesulfonamide moiety are critical for binding to the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2Z,5E)-5-(4-methylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide
- 4-{[(2Z,5E)-5-(4-ethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide
- 4-{[(2Z,5E)-5-(4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide
Uniqueness
The presence of the 4-methoxybenzylidene group in 4-{[(2Z,5E)-5-(4-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzenesulfonamide imparts unique electronic and steric properties that enhance its binding affinity to carbonic anhydrase IX compared to other similar compounds . This makes it a more potent inhibitor and a promising candidate for further development in medicinal chemistry .
Properties
Molecular Formula |
C17H15N3O4S2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H15N3O4S2/c1-24-13-6-2-11(3-7-13)10-15-16(21)20-17(25-15)19-12-4-8-14(9-5-12)26(18,22)23/h2-10H,1H3,(H2,18,22,23)(H,19,20,21)/b15-10+ |
InChI Key |
MADYFWLZXYMNQZ-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)S(=O)(=O)N)S2 |
Origin of Product |
United States |
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